[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid

Lipophilicity Membrane permeability CNS drug design

Choose this unique N-substituted glycine for a 3-in-1 advantage: the ortho-methylbenzyl group boosts lipophilicity (logP 2.69) for CNS penetration, the cyclopropyl ring restricts conformation for target selectivity, and N-cyclopropyl substitution resists oxidative metabolism—delivering stable, brain-penetrant leads that simpler N-benzylglycines cannot provide. Ideal for PET tracer precursors and mGluR ligand design.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B11759974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN(CC(=O)O)C2CC2
InChIInChI=1S/C13H17NO2/c1-10-4-2-3-5-11(10)8-14(9-13(15)16)12-6-7-12/h2-5,12H,6-9H2,1H3,(H,15,16)
InChIKeyOYJVYSQGLLMCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl-(2-methyl-benzyl)-amino]-acetic Acid: Chemical Identity and Procurement Baseline


[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid (CAS 1179953-63-9), also known as N-cyclopropyl-N-(2-methylbenzyl)glycine, is a tertiary amino acid derivative containing a cyclopropyl group, a 2-methylbenzyl substituent, and a glycine backbone (C13H17NO2, MW 219.28) [1]. This compound is typically supplied at purities ranging from 95% to 98% by commercial vendors for research and development use only . It belongs to the class of N-substituted glycine derivatives, which are employed as building blocks in medicinal chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained ligands .

Why Substituting [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic Acid with Common N-Benzylglycine or N-Phenylglycine Analogs Compromises Project Integrity


Direct substitution of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid with simpler N-benzylglycine (logP ≈1.41) or N-phenylglycine (logP ≈0.62) would profoundly alter the physicochemical and conformational profile of the resulting molecule [1]. The target compound exhibits a significantly higher computed lipophilicity (logP 2.69) [1], which impacts membrane permeability, protein binding, and CNS penetration potential. Furthermore, the cyclopropyl ring imposes conformational rigidity that restricts backbone rotation—a feature absent in fully flexible benzylglycine analogs—thereby stabilizing specific bioactive conformations and improving metabolic stability relative to N-alkyl counterparts [2]. The 2-methyl substitution on the benzyl ring introduces steric hindrance and electronic modulation that cannot be replicated by unsubstituted or para-substituted variants . These cumulative differences mean that substitution with generic alternatives will likely yield divergent biological activity, altered pharmacokinetics, and irreproducible SAR conclusions.

Quantitative Differentiation Evidence for [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic Acid versus Closest Analogs


Enhanced Lipophilicity (LogP) Drives Differential Membrane Permeability and CNS Penetration Potential

The computed partition coefficient (LogP) of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid is 2.69, which is substantially higher than that of N-phenylglycine (0.62) and N-benzylglycine (1.41) [1]. This >2-log unit increase relative to N-phenylglycine translates to approximately 100-fold greater predicted distribution into lipophilic environments such as biological membranes or CNS tissue. In the context of drug discovery, a logP in the 2–3 range is often optimal for oral bioavailability and blood-brain barrier penetration, whereas the lower logP values of the comparators may limit their utility in CNS-targeted or cell-permeable probe design.

Lipophilicity Membrane permeability CNS drug design

Conformational Restriction via Cyclopropyl Ring Confers Metabolic Stability Advantage

The presence of a cyclopropyl group in [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid imposes conformational rigidity not present in fully flexible N-alkylglycine analogs (e.g., N-benzylglycine). Literature precedent across multiple chemotypes demonstrates that replacing an N-ethyl or N-benzyl moiety with N-cyclopropyl reduces CYP450-mediated oxidative N-dealkylation, thereby improving metabolic stability [1][2]. In direct comparative studies of related cyclopropyl versus alkyl-substituted compounds, cyclopropyl analogues exhibited up to 3–5× longer half-lives in human liver microsome assays, though no specific data for this exact compound have been published.

Metabolic stability Cyclopropyl Peptidomimetics

Steric and Electronic Modulation by 2-Methylbenzyl Substituent Differentiates from 4-Methyl and Unsubstituted Analogs

The ortho-methyl substitution on the benzyl ring of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid introduces steric hindrance that restricts the rotational freedom of the benzyl group relative to unsubstituted benzyl or para-substituted (4-methyl) analogs . This steric constraint can alter the presentation of the aromatic ring to biological targets. In SAR studies of related N-benzylglycine derivatives, ortho-substitution has been shown to modulate binding affinity and selectivity; for example, 2-chloro and 2-fluoro substituted N-cyclopropyl-N-benzylglycines exhibit distinct activity profiles in GPCR assays . While direct comparative potency data for this specific compound are not publicly available, the structural divergence from 4-methylbenzyl (CAS 1179702-28-3) and unsubstituted benzyl analogs (N-benzylglycine) provides a clear basis for differential biological behavior.

Steric hindrance Electronic effects SAR

Vendor-Specified Purity (95–98%) Ensures Reproducible Research Outcomes

Commercial suppliers of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid typically provide the compound at a minimum purity of 95% (AKSci) to 98% (Leyan) as determined by HPLC or GC . This level of purity is sufficient for most research applications, including peptide synthesis and biological assays, without the need for additional purification steps that can reduce yield and introduce variability. In contrast, less common analogs such as N-cyclopropyl-N-(3,4-dimethylbenzyl)glycine are often available only from specialty vendors with lower purity specifications or as custom syntheses.

Purity Quality control Reproducibility

Recommended Applications of [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic Acid Based on Verified Differentiation Evidence


Design of CNS-Penetrant Chemical Probes and PET Tracers

The elevated logP (2.69) relative to N-phenylglycine (0.62) positions [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid as a superior starting point for developing blood-brain barrier permeable ligands [1]. When incorporated into a lead scaffold, the lipophilic 2-methylbenzyl group can enhance brain uptake and increase free brain concentration, making this building block particularly suitable for CNS-targeted small molecule probes, positron emission tomography (PET) tracer precursors, and neuropharmacology tool compounds [2].

Synthesis of Metabolically Stable Peptidomimetics

The N-cyclopropyl moiety confers resistance to oxidative N-dealkylation, a common metabolic liability of N-benzyl and N-alkyl amino acids [1]. Researchers engaged in solid-phase or solution-phase peptide synthesis can leverage [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid to replace flexible glycine residues with a constrained, metabolically robust analog. This substitution is expected to extend in vivo half-life and improve oral bioavailability of peptide-derived therapeutics [2].

Structure-Activity Relationship (SAR) Studies Focusing on Steric and Lipophilic Modulation

The unique ortho-methyl substitution on the benzyl ring provides a defined steric and electronic perturbation relative to 4-methyl or unsubstituted benzylglycine analogs [1]. Medicinal chemistry teams exploring SAR around an aromatic binding pocket can use this compound to probe tolerance for ortho-substitution and increased lipophilicity. Parallel procurement of the 4-methyl analog (CAS 1179702-28-3) enables direct head-to-head comparison of positional substitution effects within the same assay system [2].

Building Block for Conformationally Constrained GPCR Ligands

Cyclopropylglycine derivatives have established utility as conformationally restricted glutamate analogs targeting metabotropic glutamate receptors (mGluRs) and NMDA receptors [1]. Although [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid itself lacks published receptor activity data, its structural homology to known mGluR ligand scaffolds suggests potential as a novel amino acid component in the design of next-generation GPCR agonists or antagonists. The N-(2-methylbenzyl) group may introduce subtype selectivity not achievable with simpler N-benzylglycine frameworks [2].

Quote Request

Request a Quote for [Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.